An In-depth Technical Guide to 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide
An In-depth Technical Guide to 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide. While specific research on this particular molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1][2] This guide provides a comprehensive overview of the known and predicted chemical properties of 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide, a plausible synthetic route, and an exploration of its potential biological activities based on structurally related compounds.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide | - |
| CAS Number | 733030-46-1 | NextSDS[3] |
| Molecular Formula | C12H21N3O2S | PubChemLite[4] |
| Molecular Weight | 271.38 g/mol | PubChemLite[4] |
| Predicted XlogP | 1.6 | PubChemLite[4] |
| Predicted Hydrogen Bond Donors | 2 | - |
| Predicted Hydrogen Bond Acceptors | 4 | - |
| Predicted Rotatable Bond Count | 5 | - |
| Predicted Topological Polar Surface Area | 79.9 Ų | - |
Proposed Synthesis
A viable synthetic pathway for 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide can be conceptualized through a multi-step process starting from a commercially available precursor. The following protocol is a well-reasoned, hypothetical procedure based on established methodologies for the synthesis of analogous substituted benzenesulfonamides.[5][6]
Experimental Protocol: A Proposed Synthetic Route
Step 1: Chlorosulfonation of 4-Fluoronitrobenzene
-
To a stirred solution of 4-fluoronitrobenzene in a suitable inert solvent (e.g., chloroform), add chlorosulfonic acid dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Extract the product, 4-fluoro-3-nitrobenzenesulfonyl chloride, with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Amination of 4-fluoro-3-nitrobenzenesulfonyl chloride with Dimethylamine
-
Dissolve the crude 4-fluoro-3-nitrobenzenesulfonyl chloride in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add an excess of a solution of dimethylamine in THF dropwise.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide.
Step 3: Nucleophilic Aromatic Substitution with n-Butylamine
-
In a sealed reaction vessel, dissolve 4-fluoro-N,N-dimethyl-3-nitrobenzenesulfonamide and an excess of n-butylamine in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add a suitable base, for instance, potassium carbonate, to the mixture.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product, 4-(butylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 4: Reduction of the Nitro Group
-
Dissolve the 4-(butylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide in a solvent such as ethanol or methanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using tin(II) chloride, heat the reaction mixture to reflux for 2-3 hours. For catalytic hydrogenation, stir the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, if using tin(II) chloride, neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide.
Synthesis Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the functional groups present in the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyl chain protons (triplets and multiplets), a singlet for the N,N-dimethyl group, and broad singlets for the amino (NH and NH₂) protons.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the carbons of the butyl group, and the N,N-dimethyl carbons.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the primary and secondary amines, S=O stretching of the sulfonamide group, and C-N stretching.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (271.14 m/z for [M]⁺). Fragmentation patterns would likely involve cleavage of the butyl group and the sulfonamide moiety. PubChemLite predicts a monoisotopic mass of 271.13544 Da.[4]
Potential Applications and Biological Activity
The sulfonamide scaffold is a privileged structure in drug discovery. Many benzenesulfonamide derivatives are known to be potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1][7][8]
Carbonic Anhydrase Inhibition
Substituted benzenesulfonamides often act as inhibitors of carbonic anhydrases.[7][8] The primary sulfonamide group can coordinate to the zinc ion in the active site of the enzyme. The substituents on the benzene ring can then interact with different regions of the active site, influencing the potency and selectivity of inhibition for various CA isoforms. Given the structural similarities of 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide to known CA inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more carbonic anhydrase isoforms. Further research would be required to validate this hypothesis and determine its potential as a therapeutic agent targeting CAs.
Other Potential Biological Activities
Sulfonamide-containing compounds have demonstrated a broad range of biological activities, including:
-
Antibacterial and Antifungal Activity: The foundational sulfa drugs are a class of antibacterial agents.[2]
-
Anticancer Activity: Certain sulfonamides have shown promise as anticancer agents.[1]
The specific substitution pattern of 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide, with its amino and butylamino groups, could modulate its pharmacokinetic and pharmacodynamic properties, making it a candidate for screening in various biological assays.
Handling, Safety, and Hazard Information
As there is no specific safety data sheet (SDS) for 3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide, a cautious approach should be taken based on the hazard classifications of structurally similar compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes.
-
Ingestion: Do not ingest.
Hazard Classifications for a Structurally Related Compound (3-amino-4-(butylamino)-N,N-diethylbenzene-1-sulfonamide): [9]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation: May cause skin irritation.
It is imperative to consult a comprehensive safety data sheet for any chemical before handling and to perform a thorough risk assessment for any experimental procedures.
Conclusion
3-amino-4-(butylamino)-N,N-dimethylbenzenesulfonamide represents an interesting, yet underexplored, chemical entity. This guide has provided a comprehensive overview of its known identifiers, predicted properties, a plausible synthetic route, and potential areas of application based on the established pharmacology of the sulfonamide class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related molecules. Further experimental validation of the proposed synthesis and biological activities is warranted to fully elucidate the chemical and therapeutic potential of this compound.
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